molecular formula C12H15ClF3N B2859782 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride CAS No. 1439899-19-0

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride

Cat. No.: B2859782
CAS No.: 1439899-19-0
M. Wt: 265.7
InChI Key: FEHRZHVKWDNWKK-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride is a chemical compound with the molecular formula C12H15ClF3N and a molecular weight of 265.7 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a cyclobutanamine moiety. It is commonly used in research and development settings.

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclobutanamine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross biological membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride can be compared with other similar compounds, such as:

    1-[2-(Trifluoromethyl)phenyl]cyclobutanamine hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.

    1-[2-(Trifluoromethyl)benzyl]cyclopentanamine hydrochloride: Similar structure but with a cyclopentanamine moiety instead of a cyclobutanamine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-5-2-1-4-9(10)8-11(16)6-3-7-11;/h1-2,4-5H,3,6-8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHRZHVKWDNWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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